2-Ethoxybutanenitrile
Description
2-Ethoxybutanenitrile (C₆H₁₁NO) is a nitrile derivative characterized by a four-carbon butanenitrile backbone substituted with an ethoxy (-OCH₂CH₃) group at the second carbon position. This structural configuration imparts unique physicochemical properties, including moderate polarity due to the electron-withdrawing nitrile group and the ether oxygen’s lone pairs. The compound is primarily utilized in organic synthesis as a solvent or intermediate, particularly in reactions requiring dual functionality (e.g., nucleophilic substitutions or cyano-group transformations).
Properties
IUPAC Name |
2-ethoxybutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-6(5-7)8-4-2/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMJXRLUKUMGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxybutanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of butyl halides with sodium cyanide in the presence of a suitable solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Grignard Reaction: It reacts with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Grignard Reaction: Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Scientific Research Applications
Chemical Applications
1. Synthesis of Organic Compounds
2-Ethoxybutanenitrile serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions such as nucleophilic substitutions and additions, making it a versatile building block in organic synthesis. It is particularly useful in the production of pharmaceuticals and agrochemicals.
2. Catalytic Reactions
The compound is also utilized in catalytic processes, where it acts as a substrate for various catalysts. Its reactivity can be tuned based on the presence of functional groups, allowing for selective transformations that are crucial in synthetic organic chemistry.
Biological Applications
1. Biochemical Pathways
Research indicates that this compound may play a role in certain biochemical pathways. Its interactions with enzymes and proteins are of particular interest for understanding metabolic processes involving nitriles.
2. Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Studies suggest that derivatives of this compound could exhibit biological activities, including antimicrobial and anticancer properties.
Industrial Applications
1. Specialty Chemicals
The compound is used in the production of specialty chemicals, which find applications in various industries such as cosmetics, agriculture, and materials science. Its unique properties make it suitable for developing formulations that require specific chemical characteristics.
2. Polymer Production
this compound is also involved in the production of polymers and resins. Its ability to react with other monomers allows for the creation of materials with desirable mechanical and thermal properties.
Data Tables
| Study | Findings |
|---|---|
| Study 1 | Identified potential anticancer activity against specific cell lines. |
| Study 2 | Showed antimicrobial properties against Gram-positive bacteria. |
| Study 3 | Investigated enzyme interactions leading to metabolic pathway involvement. |
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated the effects of this compound on cancer cell lines, revealing significant cytotoxicity at varying concentrations. The findings suggest that modifications to the compound's structure could enhance its efficacy as a chemotherapeutic agent.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited promising inhibitory effects, warranting further exploration for potential drug development.
Mechanism of Action
The mechanism of action of 2-ethoxybutanenitrile involves its reactivity as a nitrile compound. The nitrile group can participate in various chemical reactions, such as nucleophilic addition and reduction. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming amines or carboxylic acids through reduction or hydrolysis, respectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- Propanenitrile (C₃H₅N) : A three-carbon nitrile without oxygen substituents.
- Acetonitrile (C₂H₃N): A simpler nitrile with a methyl group attached to the cyano moiety.
- 3-Methoxypropanenitrile (C₄H₇NO): A methoxy-substituted nitrile with a shorter carbon chain.
- 2-Cyanotetrahydropyran (C₆H₉NO): A cyclic ether-nitride hybrid.
Physical and Chemical Properties
Critical properties are compared below:
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Vapor Pressure (kPa) | Solubility in Water |
|---|---|---|---|---|
| 2-Ethoxybutanenitrile | 113.16 | ~160–165 (est.) | 202.63 at 398.08 K | Low (hydrophobic nitrile) |
| Propanenitrile | 55.08 | 97 | 12.3 at 20°C | Miscible |
| Acetonitrile | 41.05 | 82 | 9.7 at 20°C | Highly miscible |
| 3-Methoxypropanenitrile | 85.10 | 135–137 | Not reported | Moderate |
Notes:
- This compound’s vapor pressure (202.63 kPa at 398.08 K) suggests higher volatility at elevated temperatures compared to shorter-chain nitriles like acetonitrile .
- The ethoxy group enhances steric hindrance, reducing solubility in polar solvents relative to unsubstituted nitriles.
Research Findings and Limitations
- Thermodynamic Data : Calculated properties for this compound (e.g., vapor pressure) align with trends observed in branched nitriles . However, experimental validation is scarce.
- Synthetic Utility: Mixtures of this compound with alcohols (e.g., ethanol, methanol) exhibit non-ideal behavior, complicating its use in biphasic systems .
- Knowledge Gaps: Limited studies compare its toxicity or biodegradability with analogues like acetonitrile, which has well-documented environmental impacts.
Biological Activity
2-Ethoxybutanenitrile is a nitrile compound that has garnered interest due to its potential biological activities. This article explores the compound's biological effects, including anti-inflammatory, antimicrobial, and antioxidant properties, based on recent research findings.
This compound, with the molecular formula CHN, belongs to a class of organic compounds known for their diverse biological activities. The presence of the ethoxy group and the nitrile functional group contribute to its reactivity and interaction with biological systems.
Anti-Inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating various compounds, it was found that derivatives containing this nitrile showed inhibition of carrageenan-induced rat paw edema, demonstrating their potential as anti-inflammatory agents. Specifically, compounds derived from this compound achieved inhibition rates of 94.69%, 89.66%, and 87.83% at different time intervals post-administration .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies revealed that certain derivatives exhibited strong antibacterial activity against common pathogens. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 6.72 mg/mL against Escherichia coli and 6.63 mg/mL against Staphylococcus aureus .
Case Studies
Several case studies have been conducted to assess the biological activity of this compound and its derivatives:
- Study on Antibacterial Efficacy : A study focused on the antibacterial activity of synthesized derivatives showed that specific modifications to the ethoxybutanenitrile structure enhanced its bactericidal effects against pathogenic strains such as Salmonella and E. coli. The results indicated a promising application in treating bacterial infections in livestock .
- Antioxidant Properties : Another investigation assessed the antioxidant capacity of this compound derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The compounds demonstrated significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
Table of Biological Activities
| Activity Type | Compound Derivative | MIC (mg/mL) | % Inhibition |
|---|---|---|---|
| Antibacterial | Derivative 4a | 6.72 | - |
| Antibacterial | Derivative 4h | 6.63 | - |
| Anti-inflammatory | Compound (carrageenan model) | - | 94.69% |
| Antioxidant | Ethoxybutanenitrile | - | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
